6-HEX, SE

Description

Properties

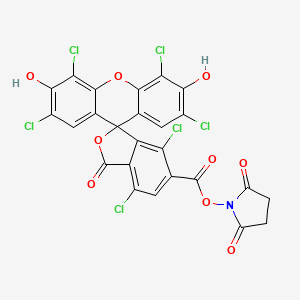

Molecular Formula |

C25H9Cl6NO9 |

|---|---|

Molecular Weight |

680.0 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2',4,4',5',7,7'-hexachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate |

InChI |

InChI=1S/C25H9Cl6NO9/c26-9-3-6(23(37)41-32-12(33)1-2-13(32)34)16(29)15-14(9)24(38)40-25(15)7-4-10(27)19(35)17(30)21(7)39-22-8(25)5-11(28)20(36)18(22)31/h3-5,35-36H,1-2H2 |

InChI Key |

KBCLKGGWJLQAIU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=C3C(=C2Cl)C4(C5=CC(=C(C(=C5OC6=C(C(=C(C=C64)Cl)O)Cl)Cl)O)Cl)OC3=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

6-HEX, SE: A Technical Guide for Applications in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-HEX, SE, which stands for 6-Carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester, is a widely utilized fluorescent dye in the field of molecular biology. As a derivative of fluorescein, it possesses a hexachlorinated structure that modifies its spectral properties. The succinimidyl ester (SE) functional group makes it an amine-reactive probe, enabling its covalent conjugation to primary amines present in biomolecules such as proteins, peptides, and amino-modified oligonucleotides. This technical guide provides an in-depth overview of this compound, its applications, relevant experimental protocols, and a comparative analysis with other common fluorescent dyes.

Core Applications in Molecular Biology

The primary application of this compound is in the labeling of oligonucleotides for use in various nucleic acid analysis techniques.[1] Its spectral characteristics make it particularly suitable for multiplex assays where multiple fluorescent signals are detected simultaneously.

The most prominent applications include:

-

Real-Time Polymerase Chain Reaction (qPCR): 6-HEX is frequently used as a reporter dye in hydrolysis probes, such as TaqMan® probes, Scorpion® primers, and Molecular Beacons.[2] In these applications, the probe is labeled with a reporter dye (like 6-HEX) at the 5' end and a quencher at the 3' end. The fluorescence of the reporter is quenched until the probe hybridizes to the target DNA sequence and is subsequently cleaved by the exonuclease activity of the DNA polymerase, separating the reporter from the quencher and generating a fluorescent signal.

-

Nucleic Acid Sequencing: 6-HEX labeled primers are employed in DNA sequencing to generate fluorescently labeled fragments that can be detected during electrophoresis.[3]

-

Genetic Analysis: Techniques such as Amplified Fragment Length Polymorphism (AFLP) and microsatellite analysis utilize 6-HEX labeled primers for the detection and sizing of DNA fragments.[2]

Quantitative Data Presentation

A clear understanding of the photophysical properties of a fluorescent dye is crucial for experimental design and data interpretation. The following table summarizes the key quantitative data for 6-HEX and provides a comparison with other commonly used fluorescent dyes in a similar spectral range, VIC and JOE.[2][4][5][6]

| Property | 6-HEX | VIC | JOE |

| Excitation Maximum (λex) | ~535 nm | ~538 nm | ~520 nm |

| Emission Maximum (λem) | ~556 nm | ~554 nm | ~548 nm |

| Molar Extinction Coefficient (ε) | ~74,000 cm⁻¹M⁻¹ | Data not consistently available | ~73,000 cm⁻¹M⁻¹ |

| Quantum Yield (Φ) | ~0.30 | Higher than HEX and JOE | Data not consistently available |

| Common Quencher Pairing | BHQ-1 | QSY-7, TAMRA | BHQ-1, TAMRA |

Note: The molar extinction coefficient and quantum yield can be influenced by the conjugation substrate and the local environment. VIC is often cited as having a stronger fluorescent signal than HEX and JOE.[4]

Experimental Protocols

Labeling of Amino-Modified Oligonucleotides with this compound

This protocol outlines the general steps for the covalent labeling of a 5'-amino-modified oligonucleotide with this compound.

Materials:

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Amino-modified oligonucleotide

-

0.1 M Sodium Bicarbonate buffer, pH 8.5

-

Nuclease-free water

-

Purification system (e.g., HPLC)

Protocol:

-

Prepare the this compound solution: Dissolve the this compound in anhydrous DMSO to a final concentration of 10 mg/mL. This should be done immediately before use as the succinimidyl ester is moisture-sensitive.

-

Prepare the oligonucleotide solution: Resuspend the amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1 mM.

-

Labeling reaction: In a microcentrifuge tube, combine the oligonucleotide solution with a 10-20 fold molar excess of the this compound solution. The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C.

-

Purification: The labeled oligonucleotide must be purified from unreacted dye and unlabeled oligonucleotides. High-performance liquid chromatography (HPLC) is a common and effective method for this purification.[3][7]

-

Reverse-Phase HPLC (RP-HPLC): This method separates molecules based on their hydrophobicity. The addition of the hydrophobic 6-HEX dye allows for the separation of the labeled oligonucleotide from the unlabeled ones.[8][9]

-

Anion-Exchange HPLC (AE-HPLC): This method separates molecules based on their charge. It can be effective for purifying oligonucleotides, but the resolution may decrease with increasing oligonucleotide length.[9]

-

-

Analysis and Quantification: After purification, the concentration and labeling efficiency of the 6-HEX labeled oligonucleotide should be determined using UV-Vis spectrophotometry, measuring the absorbance at 260 nm (for the oligonucleotide) and at the absorbance maximum of 6-HEX (~535 nm).

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline for labeling proteins with this compound. The optimal conditions, particularly the molar ratio of dye to protein, should be determined experimentally for each specific protein.

Materials:

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Protein to be labeled

-

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Purification column (e.g., size-exclusion chromatography)

-

Storage buffer for the labeled protein

Protocol:

-

Prepare the protein solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines (e.g., Tris) should be avoided as they will compete with the protein for reaction with the dye.

-

Prepare the this compound solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Labeling reaction: While gently vortexing the protein solution, add the desired amount of the this compound solution. A molar ratio of dye to protein of 10:1 to 20:1 is a common starting point.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark, with continuous stirring or rocking.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.

-

Determine the Degree of Labeling (DOL): The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of 6-HEX (~535 nm).

Mandatory Visualization

TaqMan® qPCR Workflow

The following diagram illustrates the mechanism of a TaqMan® hydrolysis probe assay, a primary application for 6-HEX labeled oligonucleotides.

Caption: Workflow of a TaqMan® hydrolysis probe qPCR assay.

Logical Relationship of Amine-Reactive Labeling

The following diagram illustrates the fundamental chemical reaction between the succinimidyl ester of this compound and a primary amine on a target biomolecule.

Caption: Amine-reactive labeling with this compound.

References

- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. bioke.com [bioke.com]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. stratech.co.uk [stratech.co.uk]

- 6. lumiprobe.com [lumiprobe.com]

- 7. mz-at.de [mz-at.de]

- 8. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. labcluster.com [labcluster.com]

A Technical Guide to the Exc-itation and Emission Spectra of 6-HEX, SE

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of 6-HEX, SE (6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester), an amine-reactive fluorescent dye. It details the core spectroscopic and physicochemical properties, presents standardized protocols for spectral characterization, and illustrates key experimental and chemical workflows. This document is intended to serve as a comprehensive resource for professionals utilizing fluorescent labeling technologies in molecular biology, diagnostics, and drug development.

Core Spectroscopic and Physicochemical Properties

This compound is a hexachlorinated derivative of the fluorescein fluorophore, engineered for covalent labeling of biomolecules.[1][2] The succinimidyl ester (SE) moiety enables a facile and specific reaction with primary aliphatic amines, such as the N-terminus of proteins or the side chain of lysine residues, to form a highly stable amide bond. This makes it a valuable tool for attaching a bright, green-yellow fluorescent label to proteins, peptides, and amino-modified oligonucleotides.[1][3]

The quantitative spectroscopic and chemical data for 6-HEX are summarized in the table below. These values are critical for designing and executing fluorescence-based assays, including quantitative PCR (qPCR), nucleic acid sequencing, and fluorescence microscopy.

| Property | Value | Source(s) |

| Full Chemical Name | 6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester | [1] |

| Molecular Formula | C₂₁H₆Cl₆O₇ (for HEX acid) | [4] |

| Molecular Weight | 680.06 g/mol (for SE form) | [5] |

| 582.99 g/mol (for acid form) | [4] | |

| Excitation Maximum (λex) | 532-533 nm | [4][6] |

| Emission Maximum (λem) | 549-556 nm | [4][6] |

| Extinction Coefficient (ε) | 87,770 L⋅mol⁻¹⋅cm⁻¹ (at 533 nm) | [4] |

| Fluorescence Quantum Yield (ΦF) | 0.57 | [4] |

| Recommended Solvents | DMSO, DMF | [4] |

Note: Spectroscopic properties such as extinction coefficient and quantum yield are provided for the parent HEX carboxylic acid, as they are minimally affected by the succinimidyl ester group.

The Principles of Fluorescence

Fluorescence is a molecular phenomenon where a molecule absorbs light at a specific wavelength and, after a brief excited-state lifetime, emits light at a longer, lower-energy wavelength. This process can be visualized using a simplified Jablonski diagram, which illustrates the electronic and vibrational states of a fluorophore. The key events are:

-

Excitation: A photon of a specific energy is absorbed by the fluorophore, promoting an electron from the ground electronic state (S₀) to an excited singlet state (S₁).

-

Non-Radiative Relaxation: The excited electron rapidly loses some energy as heat through vibrational relaxation, descending to the lowest vibrational level of the S₁ state.

-

Fluorescence Emission: The electron returns to the ground electronic state (S₀) by emitting a photon. Because energy was lost during vibrational relaxation, this emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon. The difference between the excitation and emission maxima is known as the Stokes Shift.

**3. Experimental Protocols for Spectral Characterization

Accurate characterization of a fluorophore's spectral properties is essential for its effective use. The following protocols outline standard methodologies for measuring the excitation/emission spectra and the relative quantum yield of this compound.

This protocol describes the use of a spectrofluorometer to determine the wavelengths of maximum excitation and emission.

Methodology:

-

Reagent Preparation:

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Protect from light and moisture.

-

Prepare a series of dilutions from the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4). The final concentration should result in an absorbance of ~0.05 at the excitation maximum to avoid inner-filter effects.

-

Prepare a "blank" sample containing only the experimental buffer.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and its light source (typically a Xenon arc lamp) and allow it to stabilize.

-

Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.

-

Place the blank cuvette in the sample holder.

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the expected absorption maximum (533 nm for 6-HEX).

-

Scan the emission monochromator across a range that includes the expected emission (e.g., 540 nm to 650 nm).

-

Record the resulting spectrum. This is the blank emission scan.

-

Replace the blank with the sample cuvette and repeat the scan to obtain the sample's emission spectrum.

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the peak wavelength determined from the emission spectrum (approx. 550 nm).

-

Scan the excitation monochromator across a range that includes the expected absorption (e.g., 450 nm to 545 nm).

-

Measure both the blank and sample under these conditions.

-

-

Data Analysis:

-

Subtract the blank spectrum from the corresponding sample spectrum to correct for background signal and Raman scattering from the solvent.

-

Identify the wavelength at the peak of the corrected spectra to determine the excitation and emission maxima.

-

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is determined by comparing the fluorescence of the sample to a standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a reference standard with a similar excitation and emission range to 6-HEX (e.g., Rhodamine 6G in ethanol, ΦF ≈ 0.95).

-

Sample Preparation:

-

Prepare a series of five dilutions for both the 6-HEX sample and the reference standard in the same solvent/buffer.

-

The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to ensure linearity and minimize reabsorption effects.

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and standard at the chosen excitation wavelength (e.g., 533 nm).

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, measure the fluorescence emission spectrum for each dilution.

-

The excitation wavelength must be identical for both the sample and the standard. The excitation and emission slit widths must also be kept constant across all measurements.

-

-

Data Analysis:

-

For each measured emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).

-

Plot the integrated fluorescence intensity versus absorbance for both the 6-HEX sample and the reference standard.

-

Perform a linear regression for both datasets. The slope of the resulting line is proportional to the quantum yield.

-

Calculate the quantum yield of the sample (ΦF,X) using the following equation:

ΦF,X = ΦF,S * (GradX / GradS) * (nX² / nS²)

Where:

-

ΦF,S is the quantum yield of the standard.

-

GradX and GradS are the gradients from the plot of integrated fluorescence vs. absorbance for the sample and standard, respectively.

-

nX and nS are the refractive indices of the sample and standard solutions (if the solvents are different).

-

Application in Biomolecule Labeling

The primary utility of this compound is its ability to covalently attach to biomolecules. The succinimidyl ester is an amine-reactive functional group that forms a stable amide linkage with primary amines, displacing the N-hydroxysuccinimide (NHS) group in the process. This reaction is highly efficient at slightly alkaline pH (7.5-8.5).

This labeling capability is fundamental to many applications in research and drug development, enabling the tracking, visualization, and quantification of specific molecules in complex biological systems. For instance, 6-HEX labeled oligonucleotides are widely used as probes in qPCR and FISH, while labeled antibodies are essential for immunoassays and fluorescence microscopy.

References

- 1. This compound [6-Carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester] *Single Isomer* - 5 mg | amp-tec [amp-tec.com]

- 2. CHEBI:52653 [ebi.ac.uk]

- 3. This compound [6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, SE] - 5 mg [eurogentec.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. This compound [6-Carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester] *Single Isomer* | AAT Bioquest [aatbio.com]

- 6. medchemexpress.com [medchemexpress.com]

6-HEX Fluorescent Probe: A Technical Deep Dive into its Mechanism of Action

For Immediate Release

[City, State] – [Date] – This whitepaper provides a comprehensive technical guide on the mechanism of action of the 6-HEX (hexachlorofluorescein) fluorescent probe, a widely utilized tool in molecular biology and diagnostics. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the core principles of 6-HEX functionality, particularly in the context of quantitative real-time polymerase chain reaction (qPCR), and offers detailed experimental insights.

Core Mechanism of Action: FRET-Based Hydrolysis Probes

The primary mechanism of action for 6-HEX as a fluorescent probe in applications like qPCR is based on Fluorescence Resonance Energy Transfer (FRET) .[1] In this system, 6-HEX functions as the reporter fluorophore, and its fluorescence is controlled by a proximal quencher molecule.

In its most common application, the 6-HEX dye is covalently attached to the 5' end of a target-specific oligonucleotide probe. A quencher molecule, often a non-fluorescent "dark" quencher like Black Hole Quencher® 1 (BHQ®-1), is attached to the 3' end of the same probe.[2][3] When the probe is intact and free in solution, the close proximity of the quencher to the 6-HEX dye allows for efficient FRET.[1][4]

The process unfolds as follows:

-

Excitation: The 6-HEX fluorophore absorbs light at its excitation maximum.[1]

-

Energy Transfer (Quenching): Instead of emitting fluorescence, the excited 6-HEX molecule transfers its energy in a non-radiative manner to the nearby quencher.[1][4] This energy is then dissipated as heat by the quencher. As a result, the probe in its intact state exhibits minimal fluorescence.

-

Hybridization and Hydrolysis: During the annealing step of PCR, the 6-HEX labeled probe hybridizes to its complementary target sequence on the DNA template. As the Taq DNA polymerase extends the primer during the extension phase, its inherent 5' to 3' exonuclease activity cleaves the probe.[4]

-

Signal Generation: This enzymatic cleavage separates the 6-HEX reporter dye from the quencher molecule.[4] Freed from the quenching effect, the 6-HEX dye can now emit its characteristic fluorescence upon excitation. The resulting fluorescent signal is directly proportional to the amount of amplified DNA, allowing for real-time monitoring of the PCR reaction.

Another potential quenching mechanism is static quenching , also known as contact quenching. This occurs when the fluorophore and quencher form a non-fluorescent ground-state complex, or intramolecular dimer.[1] The efficiency of static quenching is dependent on the affinity between the reporter and quencher molecules and tends to decrease at higher temperatures.[1]

It has also been noted that the DNA bases themselves can have a quenching effect on fluorophores through a mechanism suggested to be photo-induced electron transfer. The efficiency of this quenching by nucleobases is in the order of G > C ≥ A ≥ T.[5]

Quantitative Data Summary

The photophysical properties of the 6-HEX fluorescent probe are critical for its application and are summarized in the table below.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 533 - 537 nm | [6][7][8][9][10] |

| Emission Maximum (λem) | 549 - 559 nm | [6][7][8][9][10] |

| Molar Extinction Coefficient (ε) | ~73,000 - 96,000 M⁻¹cm⁻¹ | [7][10] |

| Quantum Yield (Φ) | ~0.7 | [7] |

| Recommended Quencher | Black Hole Quencher® 1 (BHQ®-1) | [2][3][11] |

Experimental Protocols

General Protocol for Quantitative PCR (qPCR) using a 6-HEX Hydrolysis Probe

This protocol provides a general framework for a typical qPCR experiment using a 6-HEX labeled hydrolysis probe. Optimization of primer and probe concentrations, as well as annealing temperatures, is recommended for specific assays.[12]

1. Reagent Preparation:

-

Primers and Probe: Resuspend lyophilized primers and the 6-HEX labeled probe in nuclease-free water or a suitable buffer (e.g., TE buffer) to a stock concentration of 100 µM. Store at -20°C and protect the probe from light.[2]

-

Master Mix: Use a commercially available qPCR master mix that is compatible with probe-based assays. These mixes typically contain dNTPs, a hot-start Taq DNA polymerase, MgCl₂, and a reaction buffer.

-

Template DNA/cDNA: Prepare a dilution series of your template DNA or cDNA. For gene expression analysis, ensure RNA is of high quality and has been reverse transcribed into cDNA.[13]

2. Reaction Setup:

-

Assemble the qPCR reactions on ice to minimize non-specific amplification.

-

A typical 20 µL reaction mixture is as follows:

| Component | Final Concentration | Volume (µL) |

| qPCR Master Mix (2x) | 1x | 10 |

| Forward Primer (10 µM) | 200 - 900 nM | 0.4 - 1.8 |

| Reverse Primer (10 µM) | 200 - 900 nM | 0.4 - 1.8 |

| 6-HEX Probe (10 µM) | 100 - 250 nM | 0.2 - 0.5 |

| Template DNA/cDNA | Varies | X |

| Nuclease-free water | - | Up to 20 |

-

Include no-template controls (NTCs) to check for contamination.

3. Thermal Cycling:

-

Set up the real-time PCR instrument with the appropriate filters for 6-HEX detection.

-

A typical thermal cycling protocol is as follows:

| Step | Temperature (°C) | Time | Cycles |

| Initial Denaturation | 95 | 2-3 min | 1 |

| Denaturation | 95 | 10-15 s | 40 |

| Annealing/Extension | 60-65 | 30-60 s (acquire data) |

-

The annealing/extension temperature should be optimized for the specific primer and probe set. The probe's melting temperature (Tm) should be 5-10°C higher than that of the primers.[12]

4. Data Analysis:

-

The real-time PCR instrument will generate an amplification plot showing the fluorescence signal versus the cycle number.

-

The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a predetermined threshold. The Ct value is inversely proportional to the initial amount of target nucleic acid.

-

For quantitative analysis, a standard curve can be generated using a serial dilution of a known amount of the target sequence.

Visualizations

References

- 1. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 2. Probe HEX-BHQ1 - Generi Biotech [generi-biotech.com]

- 3. izasascientific.com [izasascientific.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. The mechanism and regularity of quenching the effect of bases on fluorophores: the base-quenched probe method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glenresearch.com [glenresearch.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Spectrum [HEX] | AAT Bioquest [aatbio.com]

- 10. eurofinsgenomics.com [eurofinsgenomics.com]

- 11. microsynth.com [microsynth.com]

- 12. pcrbio.com [pcrbio.com]

- 13. stackscientific.nd.edu [stackscientific.nd.edu]

The Succinimidyl Ester in 6-HEX, SE: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for a multitude of applications, from diagnostics to therapeutic development. Among the arsenal of fluorescent probes, 6-HEX, SE (6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester) has emerged as a widely utilized reagent. This guide provides a detailed examination of the core of its functionality: the succinimidyl ester group, and its application in labeling biomolecules.

Core Chemistry of the Succinimidyl Ester

The reactivity of this compound is conferred by the N-hydroxysuccinimide (NHS) ester group. This functional group is highly susceptible to nucleophilic attack by primary and secondary amines, such as those found on the N-terminus of proteins and the side chain of lysine residues. The reaction, known as aminolysis, results in the formation of a stable amide bond, covalently linking the 6-HEX fluorophore to the target biomolecule.

A critical consideration in the use of succinimidyl esters is the competing hydrolysis reaction, where the ester reacts with water, leading to the formation of the unreactive 6-HEX carboxylic acid and N-hydroxysuccinimide. This side reaction is highly dependent on the pH of the reaction buffer.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the general characteristics of the succinimidyl ester reaction.

| Property | Value | Reference(s) |

| Molecular Weight | 680.06 g/mol | |

| Excitation Maximum (λex) | 533 nm | [1] |

| Emission Maximum (λem) | 550 nm | [1] |

| Molar Extinction Coefficient (ε) | 73,000 cm⁻¹M⁻¹ | [2] |

| Quantum Yield (Φ) | ~0.57 (for HEX carboxylic acid) | [1] |

| Recommended Storage | -20°C, protected from light and moisture |

Table 1: Physicochemical and Spectroscopic Properties of this compound.

| Parameter | Optimal Range/Value | Notes | Reference(s) |

| Reaction pH | 8.3 - 8.5 | Below this range, the amine is protonated and less reactive. Above this range, hydrolysis is significantly increased. | [3] |

| Reaction Buffers | 0.1 M Sodium Bicarbonate, 0.1 M Phosphate Buffer, 0.1 M Sodium Tetraborate | Buffers should be free of primary amines (e.g., Tris). | [3][4] |

| Solvent for Stock Solution | Anhydrous DMSO or DMF | Prepare fresh or store desiccated at -20°C. | [3] |

| Reaction Time | 1 - 4 hours at room temperature, or overnight at 4°C | The optimal time can vary depending on the biomolecule and desired degree of labeling. | [3] |

| Molar Excess of this compound | 5- to 20-fold over protein; variable for oligonucleotides | The optimal ratio should be determined empirically. |

Table 2: Key Parameters for Labeling Reactions with this compound.

| pH | Temperature | Half-life of NHS Ester Hydrolysis |

| 7.0 | 0°C | 4 - 5 hours |

| 8.6 | 4°C | 10 minutes |

Table 3: General Hydrolysis Rate of NHS Esters. This data illustrates the significant impact of pH and temperature on the stability of the succinimidyl ester group.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

Materials:

-

Protein of interest (1-10 mg/mL in amine-free buffer)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines.

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Labeling Reaction: While gently vortexing the protein solution, slowly add a 5- to 20-fold molar excess of the dissolved this compound. The optimal molar ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and 533 nm (for 6-HEX).

Protocol 2: Labeling of Amine-Modified Oligonucleotides with this compound

Materials:

-

Amine-modified oligonucleotide (100 µg)

-

This compound

-

Anhydrous DMSO

-

Reaction Buffer: 0.1 M Sodium Tetraborate, pH 8.5

-

Ethanol (70% and 100%, ice-cold)

-

3 M Sodium Acetate, pH 5.2

-

Nuclease-free water

Procedure:

-

Prepare Oligonucleotide Solution: Dissolve 100 µg of the amine-modified oligonucleotide in 100 µL of the reaction buffer.

-

Prepare this compound Stock Solution: Dissolve 1 mg of this compound in 50 µL of anhydrous DMSO.

-

Labeling Reaction: Add approximately 20 µL of the this compound stock solution to the oligonucleotide solution. Mix well and incubate for 2-4 hours at room temperature in the dark.

-

Purification (Ethanol Precipitation): a. Add 0.1 volumes of 3 M Sodium Acetate, pH 5.2, and 2.5 volumes of ice-cold 100% ethanol to the reaction mixture. b. Incubate at -20°C for at least 1 hour. c. Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C. d. Carefully decant the supernatant. e. Wash the pellet with 500 µL of ice-cold 70% ethanol and centrifuge again for 10 minutes. f. Remove the supernatant and air-dry the pellet.

-

Resuspend: Resuspend the labeled oligonucleotide pellet in a desired volume of nuclease-free water or buffer.

-

Further Purification (Optional): For higher purity, the labeled oligonucleotide can be further purified by HPLC.[5]

Visualizations

Caption: Reaction mechanism of this compound with an amine-containing biomolecule.

Caption: Workflow for DNA fragment analysis using a 6-HEX labeled primer.[6][7][8]

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Extinction Coefficient [HEX] | AAT Bioquest [aatbio.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]

- 6. What is the workflow of the DNA fragment analysis? | AAT Bioquest [aatbio.com]

- 7. kemerovo.dia-m.ru [kemerovo.dia-m.ru]

- 8. Fragment Analysis Workflow | Thermo Fisher Scientific - SG [thermofisher.com]

6-HEX, SE: A Comprehensive Technical Guide to its Absorbance and Fluorescence Properties

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester (6-HEX, SE) is a widely utilized amine-reactive fluorescent probe, particularly prominent in the fields of nucleic acid sequencing and analysis.[1][2] As a derivative of the fluorescein dye, this compound offers distinct spectral properties that make it a valuable tool for fluorescently labeling biomolecules. This technical guide provides a detailed overview of the core absorbance and fluorescence characteristics of this compound, along with experimental protocols for its application and characterization.

Core Spectroscopic Properties

The utility of a fluorophore is defined by its ability to absorb and emit light. The key quantitative parameters for this compound are summarized below. These values are crucial for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and performing quantitative analysis.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 533 nm | [1][3][4] |

| Emission Maximum (λem) | 549 nm, 550 nm, 559 nm | [1][2][3][4] |

| Molar Extinction Coefficient (ε) | 87,770 L·mol⁻¹·cm⁻¹ | [3] |

| Fluorescence Quantum Yield (Φ) | 0.57 | [3] |

| Recommended Solvents | DMF or DMSO | [1][2] |

Note: The emission maximum can show slight variations depending on the solvent environment and conjugation state.

Experimental Protocols

Measuring Absorbance and Fluorescence Spectra

A precise determination of the absorbance and fluorescence spectra of this compound is fundamental for its application. Here is a general protocol for these measurements:

1. Sample Preparation:

-

Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][2] For example, to prepare a 10 mM stock solution from 1 mg of this compound (molar mass ~680.1 g/mol ), dissolve it in approximately 147 µL of solvent.

-

Working Solution: Dilute the stock solution in an appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a concentration suitable for spectroscopic measurements. For absorbance, a concentration in the micromolar range is typically used to ensure the absorbance reading is within the linear range of the spectrophotometer (generally below 1.0). For fluorescence, a lower concentration, often in the nanomolar range, is used to avoid inner filter effects.

2. Absorbance Measurement:

-

Use a UV-Visible spectrophotometer.

-

Blank the instrument with the same buffer used to prepare the working solution.

-

Measure the absorbance spectrum of the this compound working solution across a relevant wavelength range (e.g., 300-700 nm) to determine the absorbance maximum (λmax).

3. Fluorescence Measurement:

-

Use a spectrofluorometer.

-

Excite the sample at its absorption maximum (approximately 533 nm).

-

Record the emission spectrum over a suitable wavelength range (e.g., 540-700 nm) to determine the emission maximum (λem).

-

To determine the quantum yield, a reference standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G) is measured under identical conditions. The quantum yield of this compound can then be calculated relative to the standard.

Protein Labeling with this compound

This compound is an amine-reactive dye that covalently attaches to primary amines (e.g., on lysine residues) of proteins and other biomolecules through its succinimidyl ester group.[5]

1. Prepare Protein Solution:

-

Dissolve the protein to be labeled in a buffer at a pH of 8.3-9.0, such as 0.1 M sodium bicarbonate buffer.[5][6] Amine-containing buffers like Tris should be avoided as they will compete for reaction with the dye.[7] The recommended protein concentration is typically 2-10 mg/mL.[6]

2. Prepare Dye Stock Solution:

-

Allow the vial of this compound to warm to room temperature.

-

Prepare a 10-20 mM stock solution in anhydrous DMSO or DMF.[6][7]

3. Labeling Reaction:

-

Add a calculated molar excess of the this compound stock solution to the protein solution. A starting point is often a 10:1 molar ratio of dye to protein.[6]

-

Incubate the reaction for 1-4 hours at room temperature or overnight on ice, protected from light.[7]

4. Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column, such as Sephadex G-25.[6]

-

Elute with an appropriate buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.

5. Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of this compound (~533 nm).

-

The DOL can be calculated using the Beer-Lambert law, accounting for the extinction coefficients of both the protein and the dye, and a correction factor for the dye's absorbance at 280 nm.

Visualizations

Experimental Workflow for Protein Labeling

References

- 1. This compound [6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, SE] - 5 mg [eurogentec.com]

- 2. This compound [6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, SE] - 5 mg [anaspec.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Spectrum [HEX] | AAT Bioquest [aatbio.com]

- 5. biotium.com [biotium.com]

- 6. ulab360.com [ulab360.com]

- 7. lumiprobe.com [lumiprobe.com]

6-HEX, SE: A Technical Guide to Quantum Yield and Extinction Coefficient

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-HEX, SE (6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester) is a widely utilized fluorescent probe in molecular biology and biotechnology. As a derivative of fluorescein, it exhibits bright green fluorescence and is particularly favored for its application in nucleic acid sequencing and labeling of amine-containing molecules.[1][2] This technical guide provides an in-depth overview of the core photophysical properties of this compound, namely its quantum yield and extinction coefficient, and details the experimental protocols for their determination.

Core Photophysical Properties

The efficiency of a fluorophore is determined by its molar extinction coefficient (ε) and fluorescence quantum yield (Φ). The extinction coefficient quantifies the molecule's ability to absorb light at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence.[3]

Data Presentation

The quantitative photophysical data for this compound are summarized in the table below.

| Property | Value | Units |

| Molar Extinction Coefficient (ε) | 87,770 | cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield (Φ) | 0.57 | - |

| Excitation Maximum (λex) | 533 | nm |

| Emission Maximum (λem) | 549 | nm |

Data sourced from BroadPharm.[1]

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is crucial for the quantitative application of fluorescent probes. The following sections describe the generalized experimental methodologies for these measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Methodology:

-

Preparation of a Stock Solution: A concentrated stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Serial Dilutions: A series of dilutions with known concentrations are prepared from the stock solution using a high-purity solvent.

-

Absorbance Measurement: The absorbance of each dilution is measured at the absorption maximum (λmax) of this compound (533 nm) using a UV-Vis spectrophotometer. A cuvette with a standard path length of 1 cm is typically used.

-

Data Analysis: A standard curve is generated by plotting the absorbance values against the corresponding molar concentrations. The molar extinction coefficient (ε) is then calculated from the slope of the linear regression of this curve, according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield is often determined using a comparative method, by referencing a standard with a known quantum yield.

Methodology:

-

Selection of a Standard: A fluorescent standard with a well-characterized quantum yield and spectral properties similar to this compound is chosen. For green-emitting dyes, fluorescein in 0.1 M NaOH (Φ = 0.95) is a common reference.[4]

-

Preparation of Solutions: A series of dilute solutions of both the this compound sample and the reference standard are prepared in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Absorbance and Fluorescence Measurements: The absorbance of each solution is measured at the chosen excitation wavelength. Subsequently, the fluorescence emission spectra of each solution are recorded using a spectrofluorometer, exciting at the same wavelength.

-

Data Analysis: The integrated fluorescence intensity (the area under the emission curve) is calculated for each solution. A plot of the integrated fluorescence intensity versus absorbance is created for both the this compound sample and the reference standard. The quantum yield of the sample (Φ_sample) is then calculated using the following equation:

Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

where Φ_std is the quantum yield of the standard, m_sample and m_std are the slopes of the linear regression for the sample and standard plots, respectively, and η is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.

Experimental Workflow: Labeling of Biomolecules

This compound is an amine-reactive dye, meaning its succinimidyl ester group readily reacts with primary amines on biomolecules, such as the N-terminus of proteins or amine-modified oligonucleotides, to form stable amide bonds.[1]

Caption: General workflow for labeling a biomolecule with this compound and subsequent detection.

Signaling Pathways and Applications

While this compound is not typically associated with the direct study of specific cellular signaling pathways in the way a targeted biosensor might be, its utility as a fluorescent label is paramount in various applications that indirectly touch upon cellular processes. Its primary application lies in the fluorescent labeling of oligonucleotides for use in:

-

DNA Sequencing: As a dye for Sanger sequencing and in fragment analysis.

-

Polymerase Chain Reaction (PCR): In real-time PCR (qPCR) as a reporter dye in TaqMan probes and other probe-based assays.

By enabling the detection and quantification of specific nucleic acid sequences, this compound plays a crucial role in gene expression analysis, genotyping, and pathogen detection, all of which are fundamental to understanding cellular signaling and function.

References

- 1. HEX NHS ester, 6-isomer, 2129651-79-0 | BroadPharm [broadpharm.com]

- 2. This compound (6-Carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester) *Single Isomer* | AAT Bioquest | Biomol.com [biomol.com]

- 3. A brilliant new addition to the fluorescent probe toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]

Navigating the Handling of 6-HEX, SE: A Technical Guide to Storage and Stability

For researchers, scientists, and drug development professionals, ensuring the integrity of fluorescent labeling reagents is paramount to achieving reliable and reproducible results. This guide provides an in-depth overview of the storage and stability guidelines for 6-HEX, SE (6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester), a widely used amine-reactive fluorescent probe in nucleic acid sequencing and other biological research.

Proper handling and storage are critical for maintaining the functionality of this compound. This document outlines the recommended conditions, stability profiles, and essential handling procedures to maximize its shelf-life and performance in labeling applications.

Chemical and Physical Properties

This compound is a yellow, lyophilized powder.[1][2][3] Its chemical and spectral properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C25H9Cl6NO9 | [1][2] |

| Molecular Weight | 680.1 g/mol | [1][2] |

| Absorbance Maximum (λmax) | 533 nm | [1][2][4] |

| Emission Maximum (λem) | 550 nm | [1][2][4] |

Storage and Handling Recommendations

To ensure the long-term stability of this compound, it is crucial to adhere to the following storage and handling guidelines.

Shipping and Initial Receipt

This compound is typically shipped on ice.[1][2] Upon receipt, the product should be immediately transferred to the recommended storage conditions.

Long-Term Storage

For optimal stability, this compound in its lyophilized form should be stored at -20°C and protected from light.[1][2][4][5] Some suppliers suggest that for stock solutions, storage at -80°C can extend the shelf-life to 6 months, whereas at -20°C, it is recommended for use within 1 month, always with protection from light.[6] The related compound, 6-HEX carboxylic acid, is stable for up to 24 months at -20°C in the dark and can be transported at room temperature for up to 3 weeks.[7]

Reconstitution and Short-Term Storage

This compound should be reconstituted in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][2][3] Once reconstituted, it is recommended to aliquot the solution and store it at -20°C, protected from light. Repeated freeze-thaw cycles should be avoided.

| Condition | Lyophilized Powder | Reconstituted Solution |

| Temperature | -20°C[1][2][4][5] | -20°C or -80°C[6] |

| Light | Protect from light[1][2][5] | Protect from light[6] |

| Duration | See manufacturer's expiry date | Up to 1 month at -20°C, up to 6 months at -80°C[6] |

| Solvent | N/A | Anhydrous DMF or DMSO[1][2][3] |

Experimental Workflow: Amine Labeling

The succinimidyl ester (SE) moiety of this compound reacts with primary amines to form a stable amide bond. This is the fundamental principle behind its use in labeling proteins, peptides, and amine-modified oligonucleotides.

Stability Considerations

The stability of this compound is critical for successful labeling. The succinimidyl ester is susceptible to hydrolysis, especially in aqueous environments and at non-neutral pH. Therefore, it is imperative to use anhydrous solvents for reconstitution and to perform labeling reactions promptly after preparing the dye solution. The rate of hydrolysis increases with pH; therefore, labeling buffers are typically maintained at a pH between 7 and 9.

Quality Control

The purity of this compound is often assessed by Thin Layer Chromatography (TLC), with the expectation of a single major spot.[1][2] For its free acid form, High-Performance Liquid Chromatography (HPLC) is used, with a purity of ≥95% being a common specification.[3]

Chemical Structure of this compound

The chemical structure of this compound is foundational to its reactivity and fluorescent properties.

By adhering to these storage and handling guidelines, researchers can ensure the integrity and performance of this compound, leading to more consistent and reliable results in their labeling experiments.

References

- 1. This compound [6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, SE] - 5 mg [eurogentec.com]

- 2. This compound [6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, SE] - 5 mg [anaspec.com]

- 3. 6-HEX, acid [6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein] - 25 mg [anaspec.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound [6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, SE] - 5 mg, 680.1, TLC major spot, 5 mg | Labscoop [labscoop.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to the Safety and Handling of 6-HEX, SE in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, experimental use, and disposal of 6-HEX, SE (6-Carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester), a widely used fluorescent probe for labeling biomolecules in research and development.

Core Properties and Specifications

This compound is an amine-reactive fluorescent dye belonging to the fluorescein family. The succinimidyl ester (SE) moiety allows for covalent attachment to primary amines on biomolecules such as proteins, peptides, and amino-modified oligonucleotides.[1][2][3]

Table 1: Physicochemical and Spectroscopic Properties of 6-HEX

| Property | Value | Reference(s) |

| Chemical Name | 6-Carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester | [2] |

| Molecular Formula | C₂₅H₉Cl₆NO₉ | [4] |

| Molecular Weight | 680.06 g/mol | [5] |

| Appearance | Yellow solid | [4] |

| Excitation Maximum (λex) | 533 - 535 nm | [5][6][7] |

| Emission Maximum (λem) | 549 - 556 nm | [5][6][7] |

| Extinction Coefficient (ε) | ~74,000 cm⁻¹M⁻¹ (for 6-HEX labeled oligonucleotides) | [7] |

| Solubility | Soluble in DMF and DMSO | [4] |

Safety and Handling

While the hazards of this compound have not been exhaustively investigated, it is crucial to handle it with care, following standard laboratory safety procedures for handling potentially hazardous chemicals.[2]

2.1. Hazard Identification and Precautions

The Safety Data Sheet (SDS) for this compound indicates the following hazards and necessary precautions:

Table 2: GHS Hazard and Precautionary Statements for this compound

| Category | GHS Statement | Description | Reference(s) |

| Hazard | H302 + H312 | Harmful if swallowed or in contact with skin. | [2] |

| Hazard | H314 | Causes severe skin burns and eye damage. | [8] |

| Hazard | H335 | May cause respiratory irritation. | [2][8] |

| Precaution | P260 | Do not breathe dust. | [8] |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8] |

| Precaution | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [2] |

| Precaution | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

2.2. Personal Protective Equipment (PPE)

When handling this compound, especially in its solid, lyophilized form, the following PPE is mandatory:

-

Gloves: Nitrile or other chemically resistant gloves.

-

Eye Protection: Safety glasses or goggles.

-

Lab Coat: A standard laboratory coat.

-

Respiratory Protection: When handling the powder outside of a fume hood, a dust mask or respirator may be appropriate to avoid inhalation.[2][8]

2.3. Storage and Stability

Proper storage is critical to maintain the reactivity of this compound.

-

Storage Temperature: Store lyophilized this compound at -20°C.[4]

-

Protection from Light: The compound is light-sensitive and should be stored in the dark.[4]

-

Moisture Sensitivity: Succinimidyl esters are susceptible to hydrolysis. Store in a desiccated environment.[1]

-

Solutions: It is highly recommended to prepare solutions of this compound in anhydrous DMSO or DMF immediately before use.[4][9] If storage of a stock solution is necessary, store in small aliquots at -20°C in tightly sealed, moisture-proof containers. Avoid repeated freeze-thaw cycles. Aqueous solutions are not stable and should be used immediately.[1]

2.4. First Aid Measures

In case of exposure, follow these first aid procedures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[2]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[2]

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Experimental Protocols

This compound is primarily used for the covalent labeling of primary amines on biomolecules. The following are detailed protocols for the labeling of oligonucleotides and proteins.

3.1. Labeling of Amine-Modified Oligonucleotides

This protocol is a general guideline for labeling amino-modified oligonucleotides with this compound.

Materials:

-

Amine-modified oligonucleotide

-

This compound

-

Anhydrous DMSO or DMF

-

Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5[3][9]

Procedure:

-

Prepare the Oligonucleotide: Dissolve the amine-modified oligonucleotide in the labeling buffer to a concentration of 1-5 mg/mL.

-

Prepare the this compound Stock Solution: Immediately before use, dissolve the lyophilized this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Labeling Reaction:

-

Add a 5-20 fold molar excess of the this compound solution to the oligonucleotide solution. The optimal molar ratio should be determined empirically.

-

Vortex the mixture gently and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of the Labeled Oligonucleotide:

-

Characterization:

-

Confirm the successful labeling and purity of the final product using techniques such as mass spectrometry and UV-Vis spectroscopy.

-

3.2. Labeling of Proteins

This protocol provides a general procedure for labeling proteins with this compound.

Materials:

-

Protein to be labeled

-

This compound

-

Anhydrous DMSO or DMF

-

Labeling Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.0-8.5. Note: Avoid buffers containing primary amines, such as Tris.[9][11]

-

Purification system (e.g., gel filtration column)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.[9]

-

Prepare the this compound Stock Solution: Immediately before use, dissolve the lyophilized this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Labeling Reaction:

-

Purification of the Labeled Protein:

-

Separate the labeled protein from unreacted dye using a desalting or gel filtration column (e.g., Sephadex G-25).[13]

-

-

Determine the Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~535 nm (for 6-HEX).

-

Calculate the protein concentration and the concentration of the dye to determine the molar ratio of dye to protein. A correction factor for the dye's absorbance at 280 nm should be applied for accurate protein concentration determination.[2]

-

Visualizations

4.1. Experimental Workflows

Caption: Workflow for labeling amine-modified oligonucleotides with this compound.

Caption: Workflow for labeling proteins with this compound.

4.2. Signaling Pathway (Reaction Mechanism)

Caption: Covalent labeling reaction of an amine-containing biomolecule with this compound.

Disposal Guidelines

Proper disposal of this compound and any waste generated from its use is essential to ensure laboratory and environmental safety.

-

Unused Reagent: Unused this compound should be disposed of as hazardous chemical waste.[9][14]

-

Contaminated Materials: All materials contaminated with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.

-

Liquid Waste: Aqueous solutions containing this compound should be collected as hazardous chemical waste. Do not dispose of down the drain.[14]

-

Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on hazardous waste disposal, as regulations may vary.[3][5]

This document is intended for informational purposes only and does not replace the need for a thorough risk assessment before using this compound. Always refer to the manufacturer's Safety Data Sheet (SDS) and follow all applicable safety regulations.

References

- 1. mz-at.de [mz-at.de]

- 2. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. HEX-N Oligo Modifications from Gene Link [genelink.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. HEX, Hexachlorofluorescein Oligonucleotide Labeling [biosyn.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. labcluster.com [labcluster.com]

- 11. resources.tocris.com [resources.tocris.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 14. idtdna.com [idtdna.com]

Methodological & Application

Application Notes and Protocols for 6-HEX, SE Labeling of Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexachlorofluorescein (HEX) is a fluorescent dye commonly used for labeling oligonucleotides. It is a derivative of fluorescein with a maximum absorption at 535 nm and a maximum emission at 556 nm.[1][][3] 6-HEX, succinimidyl ester (SE) is an amine-reactive derivative of the HEX dye, which allows for its covalent attachment to oligonucleotides that have been modified to contain a primary amine group. This labeling strategy is widely employed in various molecular biology applications, including real-time PCR probes (e.g., TaqMan probes), DNA sequencing, and fragment analysis.[1][3] The succinimidyl ester group reacts with primary aliphatic amines, such as those introduced at the 5' or 3' end of an oligonucleotide via an amino-modifier (e.g., Amino Modifier C6), to form a stable amide bond.[4]

Data Presentation

The following tables summarize the key properties of 6-HEX and the expected quantitative outcomes of the labeling and purification protocols.

Table 1: Spectral Properties of 6-HEX

| Property | Value |

| Maximum Absorption (λmax) | 535 nm |

| Maximum Emission (λem) | 556 nm |

| Molar Extinction Coefficient (ε) | ~96,000 L·mol⁻¹·cm⁻¹ |

| Recommended Quencher | BHQ-1® |

Table 2: Typical Labeling Reaction Conditions and Expected Outcomes

| Parameter | Recommended Condition | Expected Outcome |

| Oligonucleotide | Amino-modified (e.g., 5'-Amino-Modifier C6) | - |

| 6-HEX, SE | 5-10 molar excess over the oligonucleotide | Labeling efficiency: 70-90%[5] |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or Sodium Borate | - |

| pH | 8.3 - 8.5[6][7] | Optimal for amine reactivity and minimizing NHS ester hydrolysis[6][7] |

| Solvent for NHS Ester | Anhydrous DMSO or DMF | Ensures solubility and stability of the NHS ester |

| Reaction Temperature | Room Temperature (20-25°C) | - |

| Reaction Time | 2-4 hours (or overnight on ice)[7] | - |

Table 3: Comparison of Purification Methods for 6-HEX Labeled Oligonucleotides

| Purification Method | Principle | Purity | Typical Recovery | Advantages | Disadvantages |

| Ethanol Precipitation | Differential solubility of oligonucleotides and small molecules (unreacted dye) in high salt and ethanol.[1] | Moderate | 70-90%[8] | Removes the bulk of unincorporated dye; quick and easy. | May not remove all free dye; less effective for shorter oligonucleotides (<18 nt).[1] |

| Reversed-Phase HPLC | Separation based on hydrophobicity. The HEX dye increases the hydrophobicity of the oligonucleotide, allowing separation from unlabeled oligos. | >90%[9][10] | 75-80%[9][10] | High purity product; separates labeled from unlabeled oligonucleotides and free dye.[9][10] | Requires specialized equipment; more time-consuming. |

Experimental Protocols

Preparation of Reagents

-

Amino-Modified Oligonucleotide:

-

Synthesize the oligonucleotide with a 5' or 3' amino-modifier (e.g., Amino-Modifier C6).

-

Deprotect and desalt the oligonucleotide.

-

Quantify the oligonucleotide by measuring its absorbance at 260 nm (A₂₆₀).

-

-

Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3):

-

Dissolve sodium bicarbonate in nuclease-free water to a final concentration of 0.1 M.

-

Adjust the pH to 8.3 using NaOH.

-

Filter sterilize the buffer.

-

-

This compound Stock Solution (10 mM):

-

Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a final concentration of 10 mM.

-

Note: NHS esters are moisture-sensitive. Use high-quality, anhydrous solvent and keep the vial tightly sealed.

-

This compound Labeling Reaction

This protocol is for a 0.2 µmole synthesis of an amino-modified oligonucleotide.

-

Dissolve the lyophilized amino-modified oligonucleotide in 500 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.3).

-

Add the calculated volume of 10 mM this compound stock solution to achieve a 5-10 molar excess. For a 0.2 µmole reaction, this would be 100-200 µL of the 10 mM stock.

-

Vortex the reaction mixture gently.

-

Incubate the reaction at room temperature (20-25°C) for 2-4 hours in the dark. Alternatively, the reaction can be incubated overnight on ice.

Purification of the Labeled Oligonucleotide

Method A: Ethanol Precipitation

This method is suitable for removing the majority of the unreacted dye and is effective for oligonucleotides longer than 18 nucleotides.[1]

-

To the 600-700 µL reaction mixture, add 1/10th volume of 3 M Sodium Acetate (pH 5.2).

-

Add 2.5 to 3 volumes of cold absolute ethanol.

-

Vortex briefly and incubate at -20°C for at least 30 minutes.

-

Centrifuge at high speed (≥12,000 x g) for 20-30 minutes at 4°C.

-

Carefully decant the supernatant, which contains the unreacted dye.

-

Wash the pellet with 1 mL of cold 70% ethanol.

-

Centrifuge at high speed for 10 minutes at 4°C.

-

Carefully decant the supernatant.

-

Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry.

-

Resuspend the pellet in a suitable volume of nuclease-free water or TE buffer.

Method B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides the highest purity by separating the labeled oligonucleotide from unlabeled oligonucleotides and free dye.[9][10]

-

HPLC System: An HPLC system equipped with a UV-Vis detector and a C18 column is required.

-

Mobile Phase:

-

Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

-

Buffer B: Acetonitrile

-

-

Gradient: A typical gradient would be a linear increase in Buffer B from 5% to 50% over 30 minutes. The exact gradient may need to be optimized based on the oligonucleotide sequence and length.

-

Procedure:

-

Dilute the labeling reaction mixture with Buffer A.

-

Inject the sample onto the equilibrated C18 column.

-

Monitor the elution at 260 nm (for the oligonucleotide) and 535 nm (for the HEX dye).

-

The desired HEX-labeled oligonucleotide will be more hydrophobic than the unlabeled oligonucleotide and will therefore have a longer retention time. It will also absorb at both 260 nm and 535 nm.

-

Collect the peak corresponding to the labeled oligonucleotide.

-

Lyophilize the collected fraction to remove the volatile mobile phase.

-

Resuspend the purified, labeled oligonucleotide in a suitable buffer.

-

Visualizations

Caption: Workflow for this compound labeling of amino-modified oligonucleotides.

References

- 1. Purification of Labeled Oligonucleotides by Precipitation with Ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HEX, Hexachlorofluorescein Oligonucleotide Labeling [biosyn.com]

- 4. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. mz-at.de [mz-at.de]

- 10. waters.com [waters.com]

Application Notes and Protocols for Labeling Peptides with 6-HEX, SE

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of peptides is a cornerstone technique in biochemical and cellular research, enabling the visualization and quantification of peptide localization, interaction, and dynamics. 6-HEX, SE (6-Carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester) is a bright and photostable green fluorescent dye that can be covalently attached to peptides. The succinimidyl ester (SE) moiety reacts efficiently with primary amines, such as the N-terminus of a peptide or the side chain of lysine residues, to form a stable amide bond. These fluorescently labeled peptides are invaluable tools for a wide range of applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET)-based assays.

This document provides detailed application notes and protocols for the successful labeling of peptides with this compound, including reaction optimization, purification of the labeled product, and an example of its application in studying G-Protein Coupled Receptor (GPCR) signaling.

Chemical Reaction

The labeling reaction involves the nucleophilic attack of a primary amine on the succinimidyl ester of 6-HEX, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).

Experimental Protocols

Materials

-

Peptide with at least one primary amine (N-terminus or lysine residue)

-

This compound (6-Carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester)

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate buffer (pH 8.3) or another suitable amine-free buffer (e.g., PBS at pH 7.2-8.0)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN)

-

Deionized water

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

C18 HPLC column

-

Lyophilizer

-

Spectrophotometer

Protocol for Labeling Peptides with this compound

This protocol is a starting point and may require optimization depending on the specific peptide.[1]

-

Peptide Preparation:

-

Dissolve the peptide in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-10 mg/mL.

-

If the peptide is not soluble in aqueous buffer, it can be dissolved in a minimal amount of DMF or DMSO first, and then the reaction buffer can be added.

-

-

This compound Stock Solution Preparation:

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. For example, dissolve 1 mg of this compound (MW ~742 g/mol ) in approximately 135 µL of solvent.

-

This stock solution should be used immediately or can be stored at -20°C for a short period, protected from light and moisture.

-

-

Labeling Reaction:

-

Add the desired molar excess of the this compound stock solution to the peptide solution. A molar ratio of 1.5 to 3-fold excess of dye to peptide is a good starting point.[1] The optimal ratio may need to be determined empirically.

-

Vortex the reaction mixture gently and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

The reaction progress can be monitored by analytical RP-HPLC.

-

-

Purification of the Labeled Peptide:

-

After the reaction is complete, the labeled peptide must be purified from unreacted dye and byproducts. RP-HPLC is the most common method for this purification.[2]

-

Sample Preparation: Acidify the reaction mixture with a small amount of TFA (e.g., to a final concentration of 0.1%) to ensure the peptide is protonated and binds well to the C18 column.

-

HPLC Conditions:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm) is suitable for most peptides.[3]

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point. The gradient can be optimized based on the retention time of the labeled peptide.

-

Detection: Monitor the elution at two wavelengths: ~220 nm for the peptide backbone and ~535 nm for the 6-HEX dye.

-

-

Collect the fractions containing the dual-wavelength absorbing peak corresponding to the 6-HEX labeled peptide.

-

-

Characterization and Quantification:

-

Confirm the identity and purity of the labeled peptide by mass spectrometry.

-

Quantify the concentration of the labeled peptide using a spectrophotometer. The absorbance of the 6-HEX dye (at ~535 nm) and the peptide (if it contains tryptophan or tyrosine at 280 nm) can be used.

-

-

Lyophilization and Storage:

-

Lyophilize the purified fractions to obtain the labeled peptide as a powder.

-

Store the lyophilized peptide at -20°C or -80°C, protected from light.

-

Data Presentation: Optimizing Labeling Efficiency

The efficiency of the labeling reaction is influenced by several factors, including the molar ratio of dye to peptide, pH, and reaction time. The following table provides illustrative data on how these parameters can affect the labeling efficiency. Note that this data is for exemplary purposes and optimal conditions should be determined for each specific peptide.

| Molar Ratio (6-HEX:Peptide) | pH | Reaction Time (hours) | Temperature (°C) | Labeling Efficiency (%) |

| 1:1 | 8.3 | 2 | 25 | 45 |

| 3:1 | 8.3 | 2 | 25 | 85 |

| 5:1 | 8.3 | 2 | 25 | 90 |

| 3:1 | 7.5 | 2 | 25 | 60 |

| 3:1 | 9.0 | 2 | 25 | 80 (with increased hydrolysis) |

| 3:1 | 8.3 | 0.5 | 25 | 50 |

| 3:1 | 8.3 | 4 | 25 | 90 |

| 3:1 | 8.3 | 12 | 4 | 88 |

Note on Hydrolysis: A significant competing reaction is the hydrolysis of the succinimidyl ester, which becomes more pronounced at higher pH values.[4] While a more basic pH can increase the rate of aminolysis by ensuring the primary amines are deprotonated, it also accelerates the hydrolysis of the dye, reducing the overall labeling efficiency. Therefore, a pH range of 8.0-8.5 is generally recommended as a good compromise.

Application Example: Studying G-Protein Coupled Receptor (GPCR) Signaling

Fluorescently labeled peptides are powerful tools for investigating GPCR signaling pathways.[5][6][7] For instance, a 6-HEX labeled peptide agonist or antagonist can be used to visualize receptor binding, internalization, and trafficking in living cells using fluorescence microscopy.

Signaling Pathway: GPCR Activation and Internalization

The binding of a ligand (e.g., a peptide agonist) to its GPCR on the cell surface triggers a conformational change in the receptor. This leads to the activation of intracellular G-proteins, which in turn modulate the activity of effector enzymes and the production of second messengers. Following activation, many GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin. β-arrestin binding uncouples the receptor from G-proteins and targets it for internalization into endosomes.

Figure 1. GPCR activation by a 6-HEX labeled peptide agonist.

Experimental Workflow for Visualizing GPCR Internalization

Figure 2. Workflow for visualizing GPCR internalization.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Peptide concentration is too low. | Increase the peptide concentration in the reaction mixture. |

| pH of the reaction buffer is too low. | Ensure the pH is between 8.0 and 8.5 to facilitate the deprotonation of primary amines. | |

| Hydrolysis of this compound. | Prepare the this compound stock solution immediately before use. Avoid moisture. | |

| Insufficient molar excess of the dye. | Increase the molar ratio of this compound to the peptide. | |

| Multiple Labeled Species | Peptide contains multiple primary amines (N-terminus and lysines). | If site-specific labeling is required, consider protecting other amine groups or using a different labeling chemistry. |

| Reaction time is too long, leading to side reactions. | Optimize the reaction time by monitoring the reaction progress with analytical HPLC. | |

| Poor Recovery After HPLC | Labeled peptide is precipitating. | Ensure the peptide remains soluble in the HPLC mobile phase. Adjust the organic solvent concentration if necessary. |

| Labeled peptide is adsorbing to vials or column. | Use low-binding tubes. Passivate the HPLC system if necessary. | |

| No Fluorescence Signal | Photobleaching of the dye. | Protect the labeled peptide from light during the reaction and storage. |

| Incorrect excitation/emission wavelengths used for detection. | Use the appropriate spectral settings for 6-HEX (Excitation max: ~535 nm, Emission max: ~556 nm). |

Disclaimer: These protocols and application notes are intended for guidance and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.

References

- 1. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 3. hplc.eu [hplc.eu]

- 4. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of fluorescent peptide G Protein Coupled Receptor activation biosensors for NanoBRET characterisation of intracellular allosteric modulators | Semantic Scholar [semanticscholar.org]

Application Notes & Protocols: Covalent Labeling of Primary Amines with 6-HEX, SE

For Research, Scientist, and Drug Development Professionals

This document provides detailed protocols and application notes for the conjugation of 6-HEX, SE (6-Carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester) to molecules containing primary amines, such as proteins, antibodies, and amine-modified oligonucleotides.

1. Introduction to this compound Conjugation

This compound is a fluorescent dye belonging to the fluorescein family, characterized by its hexachloro-substitution. This modification results in a lower pKa compared to fluorescein, making its fluorescence less sensitive to pH changes in the physiological range (pH 7-8). The succinimidyl ester (SE) functional group is a highly efficient amine-reactive moiety that forms a stable, covalent amide bond with primary amines found on proteins (e.g., the epsilon-amino group of lysine residues) and other molecules. This process, known as bioconjugation, is fundamental for producing fluorescently labeled probes used in various biological assays, including flow cytometry, immunofluorescence, and fluorescence in situ hybridization (FISH).

The reaction proceeds optimally in amine-free buffers at a slightly alkaline pH (7.2-8.5), which ensures the primary amine is deprotonated and thus nucleophilic, while minimizing the hydrolysis of the SE ester.

2. Chemical Reaction Mechanism

The core of the conjugation process is the nucleophilic acyl substitution reaction between the primary amine of the target molecule and the succinimidyl ester of the 6-HEX dye. The amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

Caption: Reaction of this compound with a primary amine.